molecular formula C12H13NO2 B157837 N-sec-Butylphthalimide CAS No. 10108-61-9

N-sec-Butylphthalimide

Cat. No.: B157837
CAS No.: 10108-61-9
M. Wt: 203.24 g/mol
InChI Key: ZTXOTHWCDVUQRM-UHFFFAOYSA-N
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Description

N-sec-Butylphthalimide is an organic compound that belongs to the class of phthalimides. It is a derivative of phthalic anhydride and sec-butylamine. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Target of Action

N-sec-Butylphthalimide is a complex compound with a molecular formula of C12H13NO2 It’s known that the compound is subject to in vivo mammalian alkaline comet assay in rats, focusing on tissues such as the liver, glandular stomach, and duodenum . These tissues may be considered potential primary targets of the compound.

Mode of Action

The compound is subject to in vivo mammalian alkaline comet assay , which is a method for measuring DNA damage in individual cells. This suggests that this compound may interact with its targets at a genetic level, potentially causing changes in DNA structure. More research is needed to fully understand the compound’s interaction with its targets and any resulting changes.

Pharmacokinetics

The water solubility of this compound has been determined to be 978 mg/L . Water solubility is a key factor in a compound’s bioavailability, as it influences absorption and distribution within the body. A compound with good water solubility is more likely to be well-absorbed and distributed throughout the body, potentially enhancing its bioavailability.

Action Environment

For instance, the water solubility of this compound was determined at a specific temperature and pH , suggesting that changes in these environmental factors could potentially influence the compound’s solubility, and thus its bioavailability and action.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-sec-Butylphthalimide can be synthesized through the reaction of phthalic anhydride with sec-butylamine. The reaction typically involves heating phthalic anhydride with sec-butylamine in the presence of a solvent such as water. The reaction is carried out under reflux conditions at temperatures ranging from 100°C to 160°C for several hours. A phase-transfer catalyst may be used to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is then cooled, and the product is separated and purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: N-sec-Butylphthalimide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phthalic acid derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions where the sec-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

    Oxidation: Phthalic acid derivatives.

    Reduction: Sec-butylamine or other reduced forms.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

N-sec-Butylphthalimide has several applications in scientific research:

Comparison with Similar Compounds

N-sec-Butylphthalimide can be compared with other phthalimide derivatives such as N-butylphthalimide and N-propylphthalimide:

Uniqueness: this compound is unique due to its specific sec-butyl group, which imparts distinct chemical and biological properties compared to its analogs. Its ability to inhibit biofilm formation and its potential medical applications make it a compound of significant interest in research .

Properties

IUPAC Name

2-butan-2-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTXOTHWCDVUQRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864209
Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)-
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Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10108-61-9
Record name 2-(1-Methylpropyl)-1H-isoindole-1,3(2H)-dione
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URL https://commonchemistry.cas.org/detail?cas_rn=10108-61-9
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)-
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Record name N-sec-Butylphthalimide
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)-
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Record name 1H-Isoindole-1,3(2H)-dione, 2-(1-methylpropyl)-
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Record name N-sec-butylphthalimide
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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